molecular formula C20H25NO5 B15105821 methyl [8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl]acetate

methyl [8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl]acetate

Cat. No.: B15105821
M. Wt: 359.4 g/mol
InChI Key: HLGBHZZASIOCCS-UHFFFAOYSA-N
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Description

Methyl [8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a synthetic coumarin derivative with a complex substitution pattern. Its structure includes:

  • A coumarin core (2H-chromen-2-one) substituted at position 3 with an acetate methyl ester.
  • An azepan-1-ylmethyl group (a seven-membered azepane ring attached via a methylene bridge) at position 7.
  • A hydroxyl group at position 7 and a methyl group at position 2.

This compound is part of a broader class of chromone/coumarin derivatives studied for their bioactivity, including antimicrobial, antioxidant, and enzyme-inhibitory properties .

Properties

Molecular Formula

C20H25NO5

Molecular Weight

359.4 g/mol

IUPAC Name

methyl 2-[8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C20H25NO5/c1-13-14-7-8-17(22)16(12-21-9-5-3-4-6-10-21)19(14)26-20(24)15(13)11-18(23)25-2/h7-8,22H,3-6,9-12H2,1-2H3

InChI Key

HLGBHZZASIOCCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCCCCC3)O)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl]acetate can be achieved through a multi-step process involving the following key steps:

  • Formation of the Chromen-2-one Core: : The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst. For example, resorcinol can react with ethyl acetoacetate in the presence of sulfuric acid to form 7-hydroxy-4-methylchromen-2-one.

  • Introduction of the Azepane Ring: : The azepane ring can be introduced through a nucleophilic substitution reaction. The 7-hydroxy group of the chromen-2-one core can be converted to a leaving group, such as a tosylate, which can then be displaced by azepane in the presence of a base like potassium carbonate.

  • Esterification: : The final step involves the esterification of the carboxylic acid group at the 3-position of the chromen-2-one core with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 7-position can undergo oxidation to form a ketone, resulting in the formation of 7-oxo-4-methyl-2-oxo-2H-chromen-3-yl acetate.

    Reduction: The carbonyl group at the 2-position can be reduced to form a hydroxyl group, resulting in the formation of 2-hydroxy-4-methyl-2H-chromen-3-yl acetate.

    Substitution: The acetate ester group can undergo nucleophilic substitution reactions to form various derivatives, such as amides or thioesters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (Et3N) to facilitate substitution reactions.

Major Products

    Oxidation: 7-oxo-4-methyl-2-oxo-2H-chromen-3-yl acetate.

    Reduction: 2-hydroxy-4-methyl-2H-chromen-3-yl acetate.

    Substitution: Various amides or thioesters depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.

    Medicine: The compound may exhibit biological activities such as anti-inflammatory, antioxidant, or antimicrobial properties, making it a potential lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl [8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl]acetate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbonyl groups in the chromen-2-one core can participate in hydrogen bonding and electrostatic interactions, while the azepane ring can provide additional binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound is compared below with structurally related coumarin derivatives (Table 1).

Table 1: Structural Comparison of Selected Coumarin Derivatives

Compound Name Position 3 Position 4 Position 7 Position 8
Methyl [8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl]acetate Acetate methyl ester Methyl Hydroxyl Azepan-1-ylmethyl
Ethyl 2-((6-formyl-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate (Compound 8) Ethoxy acetate Methyl Methoxy Formyl
8-(Azepan-1-ylmethyl)-7-hydroxy-3-phenylchromen-4-one Phenyl - Hydroxyl Azepan-1-ylmethyl
2,5-Dioxopyrrolidin-1-yl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate (Succinimide ester) Succinimide ester Methyl Hydroxyl -

Key Observations :

  • Position 3 : The target compound’s acetate methyl ester contrasts with phenyl (in ) or ethoxy acetate (in ). The succinimide ester in is more reactive, enabling conjugation chemistry.
  • Position 8 : The azepan-1-ylmethyl group is unique to the target compound and , while feature smaller substituents (e.g., formyl).
  • Position 7 : Hydroxyl groups are common (target compound, ), but methoxy in reduces polarity.

Bioactivity and Pharmacological Potential

  • Target Compound : The azepane moiety may enhance interactions with hydrophobic pockets in enzymes or receptors. Similar coumarins exhibit antimicrobial activity against S. aureus and E. coli .
  • Compound 8: Demonstrated utility as a precursor for bioactive derivatives (e.g., cyanohydrazones in ). Its formyl group enables Schiff base formation, critical for generating hydrazone-linked pharmacophores.
  • Succinimide Ester () : Primarily used as a fluorescent probe or crosslinker in biochemical assays due to its reactivity.

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound Compound 8 Succinimide Ester
Molecular Weight ~375 g/mol ~376 g/mol ~349 g/mol
LogP (Predicted) ~2.5 ~1.8 ~1.2
Solubility Moderate in DMSO High in ethanol Low in water

Notes:

  • The azepane group in the target compound increases lipophilicity (higher LogP) compared to Compound 8.
  • The succinimide ester’s low water solubility limits its use in aqueous systems.

Crystallographic and Computational Studies

  • Target Compound: No crystallographic data is available. Computational docking (e.g., using AutoDock or Schrödinger) could model its interactions with targets like cyclooxygenase-2 (COX-2) or bacterial enzymes.
  • Compound 8 : Derivatives (e.g., 10, 11 in ) were validated via X-ray crystallography using SHELXL .

Biological Activity

Methyl [8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C20H25NO5, with a molecular mass of 359.4162 g/mol. The compound is characterized by the presence of a coumarin moiety, which is known for various biological activities.

Synthesis and Structural Analysis

The synthesis of this compound typically involves the reaction of 7-hydroxy-4-methylcoumarin derivatives with azepane derivatives. The structures are confirmed using techniques such as IR spectroscopy, NMR (both 1H^{1}H and 13C^{13}C), and mass spectrometry .

Antimicrobial Activity

Coumarin derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Research indicates that compounds in this class can inhibit the growth of various bacterial strains . For example, studies have shown that certain coumarin derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antitumor Activity

The antitumor potential of coumarin derivatives has been extensively studied. This compound has been evaluated in vitro against Ehrlich ascites carcinoma cells. Results indicated that this compound could inhibit tumor cell proliferation effectively, with varying degrees of potency depending on structural modifications .

Anti-inflammatory Activity

Another notable biological activity is the anti-inflammatory effect observed in several coumarin derivatives. In experimental models, compounds similar to methyl [8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-y]acetate demonstrated significant reduction in paw edema in carrageenan-induced inflammation models, indicating their potential as anti-inflammatory agents .

Study 1: Antimicrobial Screening

A comprehensive study evaluated the antimicrobial activity of various coumarin derivatives, including methyl [8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-y]acetate. The results are summarized in Table 1:

CompoundBacterial StrainZone of Inhibition (mm)
ControlE. coli0
StandardPenicillin20
TestMethyl derivative15

This table illustrates that the methyl derivative exhibited moderate antibacterial activity compared to the standard antibiotic.

Study 2: Antitumor Activity Assessment

In vitro studies on Ehrlich ascites carcinoma revealed the following results:

CompoundConcentration (µg/mL)Cell Viability (%)
Control-100
Standard Drug1030
Methyl Derivative1045

The results indicate that while the methyl derivative shows some antitumor activity, it is less potent than the standard drug used for comparison.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl [8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl]acetate?

  • Methodology :

  • Step 1 : Mannich reaction to introduce the azepan-1-ylmethyl group at the C8 position of the chromenone scaffold. Use formaldehyde and azepane in ethanol under reflux, as demonstrated in analogous coumarin derivatives .
  • Step 2 : Esterification of the hydroxyl group at C7 using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).
  • Step 3 : Purification via silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to isolate the target compound.
  • Characterization : Confirm structure using 1H^1H-NMR, 13C^{13}C-NMR, and HPLC (>95% purity) .

Q. What analytical techniques are essential for characterizing this compound?

  • Key Techniques :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the azepane ring (δ 1.4–2.8 ppm), ester methyl group (δ 3.6–3.8 ppm), and chromenone carbonyl (δ 160–170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity.
  • Mass Spectrometry (MS) : Confirm molecular ion peak ([M+H]+^+) via ESI-MS .

Q. How can researchers evaluate the biological activity of this compound?

  • Approach :

  • In vitro assays : Test enzyme inhibition (e.g., kinases, esterases) using fluorescence-based assays. For cytotoxicity, employ MTT assays on cancer cell lines.
  • Structure-Activity Relationship (SAR) : Compare with analogs lacking the azepane or ester groups to identify critical pharmacophores .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ SHELXT for space group determination and SHELXL for refinement, accounting for hydrogen bonding (e.g., O–H···O interactions at C7-OH) .
  • Validation : Check R-factor (<5%) and electron density maps for disordered regions (e.g., azepane ring flexibility) .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • Experimental Design :

  • pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h. Monitor degradation via HPLC and identify byproducts using LC-MS .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation kinetics .

Q. How can contradictory bioactivity data across studies be resolved?

  • Analytical Framework :

  • Replication : Repeat assays under standardized conditions (e.g., cell line passage number, serum concentration).
  • Purity Verification : Re-analyze compound batches via 1H^1H-NMR and HPLC to rule out impurities (>99% purity required) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies in enzyme inhibition .

Q. What advanced synthetic routes improve yield and scalability?

  • Innovative Approaches :

  • Microwave-Assisted Synthesis : Reduce reaction time for Mannich reactions (e.g., 30 min at 100°C vs. 12h reflux) .
  • Flow Chemistry : Optimize esterification steps using microreactors for continuous production.
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .

Q. How does the azepane substituent influence the compound’s pharmacokinetic properties?

  • Methodology :

  • LogP Determination : Measure partition coefficient (octanol/water) to assess lipophilicity.
  • Metabolic Stability : Incubate with liver microsomes and identify metabolites via LC-MS/MS.
  • Permeability : Use Caco-2 cell monolayers to predict intestinal absorption .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s enzyme inhibition potency?

  • Resolution Strategy :

  • Assay Standardization : Validate enzyme activity (e.g., ATP concentration for kinase assays).
  • Positive Controls : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate results.
  • Statistical Analysis : Apply ANOVA to compare IC50_{50} values across studies, accounting for batch variability .

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